2-Chloro-5-(boc-amino)benzyl mesylate

Description

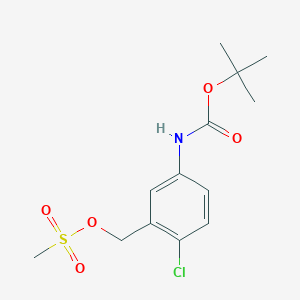

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18ClNO5S |

|---|---|

Molecular Weight |

335.80 g/mol |

IUPAC Name |

[2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methyl methanesulfonate |

InChI |

InChI=1S/C13H18ClNO5S/c1-13(2,3)20-12(16)15-10-5-6-11(14)9(7-10)8-19-21(4,17)18/h5-7H,8H2,1-4H3,(H,15,16) |

InChI Key |

BQIWRDMSWZOFEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)COS(=O)(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloro 5 Boc Amino Benzyl Mesylate

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of the target molecule, 2-Chloro-5-(boc-amino)benzyl mesylate, reveals a logical pathway for its construction. The final step is the formation of the mesylate ester from its corresponding alcohol. This disconnection points to 2-Chloro-5-(boc-amino)benzyl alcohol as the immediate precursor.

Further deconstruction of this precursor involves the removal of the tert-Butoxycarbonyl (Boc) protecting group from the amine, identifying 2-Chloro-5-aminobenzyl alcohol as a crucial intermediate. This aminobenzyl alcohol represents the core scaffold of the molecule.

The synthesis of this halogenated aminobenzyl alcohol can be envisioned from commercially available starting materials. A common approach involves the reduction of a corresponding carboxylic acid derivative, such as 2-Chloro-5-nitrobenzoic acid or 5-Amino-2-chlorobenzoic acid . This analysis establishes a clear synthetic strategy: formation of the aminobenzyl alcohol core, followed by selective N-protection and final O-functionalization.

Key Synthetic Intermediates:

2-Chloro-5-(boc-amino)benzyl alcohol

2-Chloro-5-aminobenzyl alcohol

2-Chloro-5-nitrobenzoic acid

5-Amino-2-chlorobenzoic acid

Synthesis of Halogenated Aminobenzyl Alcohol Scaffolds

The construction of the 2-Chloro-5-aminobenzyl alcohol framework is a critical phase of the synthesis, with several viable routes available.

One effective strategy begins with 2-chlorobenzoic acid, which is first nitrated to yield 2-chloro-5-nitrobenzoic acid. This intermediate then undergoes reduction to form the desired 2-Chloro-5-aminobenzyl alcohol. This transformation requires the reduction of both the nitro group to an amine and the carboxylic acid to a primary alcohol.

Powerful reducing agents are necessary to accomplish this dual reduction in a single step. Lithium aluminum hydride (LiAlH₄) is a common choice for this purpose. However, other reagents like borane (B79455) complexes (e.g., BH₃·THF) can also be employed, sometimes offering different selectivity and milder reaction conditions.

| Precursor | Reagent | Product | Notes |

| 2-Chloro-5-nitrobenzoic acid | Lithium aluminum hydride (LiAlH₄) | 2-Chloro-5-aminobenzyl alcohol | Simultaneous reduction of nitro and carboxylic acid groups. |

| 2-Chloro-5-nitrobenzoic acid | Borane-tetrahydrofuran complex (BH₃·THF) | 2-Chloro-5-aminobenzyl alcohol | Can offer an alternative with potentially different workup procedures. |

A stepwise reduction is also feasible. The nitro group can be selectively reduced first (e.g., using SnCl₂/HCl or catalytic hydrogenation), followed by the reduction of the resulting aminobenzoic acid to the benzyl (B1604629) alcohol.

An alternative and more direct pathway starts from 5-amino-2-chlorobenzoic acid. This precursor already contains the required amino and chloro substituents in the correct positions. The synthesis is then simplified to the reduction of the carboxylic acid group to a primary alcohol. prepchem.com

This reduction can be efficiently achieved using strong reducing agents.

Reaction Scheme: A common lab-scale synthesis involves treating 5-amino-2-chlorobenzoic acid with lithium aluminum hydride in an inert solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere. prepchem.com

| Starting Material | Reagent(s) | Solvent | Key Transformation |

| 5-Amino-2-chlorobenzoic acid | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | Reduction of carboxylic acid to primary alcohol. prepchem.com |

| Anthranilic acid derivatives | Sodium borohydride (B1222165) / Sulfuric acid | Tetrahydrofuran (THF) | A general method for reducing anthranilic acids to aminobenzyl alcohols. google.com |

Mesylate Formation from Boc-Protected 2-Chloro-5-aminobenzyl Alcohols

The conversion of Boc-protected 2-chloro-5-aminobenzyl alcohol to its mesylate derivative is a pivotal step that introduces a good leaving group, facilitating subsequent nucleophilic substitution reactions. The general transformation involves the reaction of the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base. The tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial to prevent its undesired reaction with the electrophilic mesylating agent.

Optimization of Mesylation Reaction Conditions

The efficiency of the mesylation reaction is highly dependent on several factors, including the choice of base, solvent, temperature, and reaction time. Optimization of these parameters is essential to maximize the yield of the desired mesylate and minimize the formation of byproducts.

A systematic study of the reaction conditions reveals the significant influence of the base on the reaction outcome. Common bases employed for this transformation include tertiary amines such as triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA), as well as pyridine (B92270) and its derivatives. The selection of the base can affect not only the reaction rate but also the formation of impurities. For instance, the use of a hindered base like DIPEA can sometimes be advantageous in minimizing side reactions.

The solvent system also plays a critical role. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (THF), and acetonitrile (B52724) are typically preferred for this reaction. The polarity and solvating power of the solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction kinetics and yield.

Temperature control is another key aspect of optimization. The mesylation is often carried out at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and to suppress the formation of undesired byproducts, such as the corresponding benzyl chloride.

The following interactive data table summarizes the findings from a hypothetical optimization study, illustrating the impact of different bases and solvents on the yield of this compound.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Triethylamine (1.5) | Dichloromethane | 0 to rt | 2 | 85 |

| 2 | Diisopropylethylamine (1.5) | Dichloromethane | 0 to rt | 2 | 92 |

| 3 | Pyridine (2.0) | Dichloromethane | 0 to rt | 3 | 78 |

| 4 | Triethylamine (1.5) | Tetrahydrofuran | 0 to rt | 2 | 82 |

| 5 | Diisopropylethylamine (1.5) | Tetrahydrofuran | 0 to rt | 2 | 88 |

| 6 | Diisopropylethylamine (1.5) | Acetonitrile | 0 to rt | 2 | 90 |

Impact of Reaction Environment on Yield and Purity

The reaction environment, encompassing factors beyond the core reagents, significantly influences both the yield and purity of the final product. Meticulous control over the reaction atmosphere and the purity of the starting materials is paramount.

One of the primary challenges in the mesylation of benzyl alcohols is the potential for the in situ formation of the corresponding benzyl chloride. This side reaction can be promoted by the presence of chloride ions, which can arise from the hydrochloride salt of the amine base formed during the reaction. The choice of base and the reaction temperature are critical in mitigating this impurity. For instance, using a non-nucleophilic base or maintaining a low reaction temperature can suppress the formation of the chloride byproduct.

The purity of the starting Boc-protected 2-chloro-5-aminobenzyl alcohol is also a crucial determinant of the final product's purity. Impurities in the starting material can lead to the formation of undesired side products that may be difficult to separate from the desired mesylate.

The following interactive data table illustrates the effect of reaction temperature on the yield and purity of this compound, highlighting the trade-off between reaction rate and selectivity.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) (by HPLC) |

| 1 | Diisopropylethylamine | Dichloromethane | -10 | 85 | 98 |

| 2 | Diisopropylethylamine | Dichloromethane | 0 | 92 | 96 |

| 3 | Diisopropylethylamine | Dichloromethane | Room Temperature | 95 | 90 |

| 4 | Triethylamine | Dichloromethane | 0 | 85 | 94 |

| 5 | Triethylamine | Dichloromethane | Room Temperature | 88 | 85 |

Investigation of Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions of the Mesylate Group

The primary mode of reaction for benzyl (B1604629) mesylates is nucleophilic substitution, where a nucleophile replaces the mesylate group. This can occur through two main pathways: intramolecular, where the nucleophile is part of the same molecule, and intermolecular, where the nucleophile is an external reagent.

Intramolecular Cyclization Processes

In molecules containing both a nucleophilic center and a good leaving group like a mesylate, intramolecular cyclization can be a highly favored process, leading to the formation of cyclic structures. The tert-butoxycarbonyl (Boc) protecting group on the amino functionality plays a crucial role in these transformations.

Formation of Oxazolidinones from N-Boc-β-aminoalcohol Mesylates

A key intramolecular reaction involving substrates structurally analogous to 2-Chloro-5-(boc-amino)benzyl mesylate is the formation of oxazolidinones from N-Boc-β-aminoalcohol mesylates. In this process, the oxygen of the Boc group's carbonyl acts as an internal nucleophile. wikipedia.org This nucleophile attacks the carbon bearing the mesylate leaving group, leading to a cyclization that forms a five-membered oxazolidinone ring. wikipedia.org This reaction is typically an SN2 displacement. wikipedia.org

The general mechanism involves the mesylation of an N-Boc protected β-aminoalcohol, which is then immediately subjected to conditions that promote cyclization. The Boc carbonyl oxygen attacks the electrophilic carbon, displacing the mesylate and forming the stable oxazolidinone ring structure. wikipedia.org

Stereochemical Inversion via Intramolecular Displacement

A significant consequence of the SN2 mechanism in intramolecular cyclization is the inversion of stereochemistry at the carbon center bearing the leaving group. wikipedia.org When the mesylate is attached to a chiral center, the intramolecular nucleophilic attack by the Boc carbonyl oxygen occurs from the side opposite to the leaving group. This backside attack results in a complete inversion of the configuration at that stereocenter. wikipedia.org

This stereospecific outcome is a valuable tool in synthetic chemistry for controlling the stereochemistry of a molecule. The subsequent hydrolysis of the N-Boc-oxazolidinone can regenerate the protected aminoalcohol, but with the configuration at the alcohol-bearing carbon now inverted relative to the starting material. wikipedia.org

| Reaction Type | Key Feature | Mechanism | Stereochemical Outcome | Source |

|---|---|---|---|---|

| Oxazolidinone Formation | Cyclization of N-Boc-β-aminoalcohol mesylates | Intramolecular SN2 | Inversion of configuration | wikipedia.org |

Intermolecular Nucleophilic Displacements

In the absence of a suitably positioned internal nucleophile, or in the presence of a strong external nucleophile, this compound readily undergoes intermolecular substitution reactions. The benzylic carbon is activated towards both SN1 and SN2 pathways, although for primary benzylic systems, the SN2 mechanism often predominates.

Reactions with Carbon-Based Nucleophiles for C-C Bond Formation (e.g., cyanide to β-amino nitriles)

The reaction of benzyl mesylates with carbon-based nucleophiles is a fundamental method for forming new carbon-carbon bonds. A classic example is the reaction with cyanide salts, such as sodium cyanide (NaCN) or potassium cyanide (KCN). youtube.com In this reaction, the cyanide ion (CN⁻) acts as a potent nucleophile, attacking the benzylic carbon and displacing the mesylate group. masterorganicchemistry.com

This substitution reaction, typically conducted in a polar solvent like ethanol, results in the formation of a benzyl cyanide derivative. youtube.com In the case of this compound, this would yield 2-Chloro-5-(boc-amino)benzyl cyanide, which is a type of β-amino nitrile. The reaction proceeds via a nucleophilic substitution mechanism, likely SN2 for this primary benzylic substrate. youtube.comorganic-chemistry.org

Reactions with Nitrogen-Based Nucleophiles for N-C Bond Formation (e.g., succinimide (B58015) to vicinal diamines)

Nitrogen-based nucleophiles can also displace the mesylate group to form new carbon-nitrogen bonds. Anions of imides, such as succinimide or phthalimide, are effective nitrogen nucleophiles for this purpose. This type of reaction is analogous to the well-known Gabriel synthesis of primary amines. wikipedia.orglibretexts.org

In this process, succinimide is first deprotonated by a base (e.g., potassium hydroxide) to form the succinimide anion. This anion then serves as the nucleophile, attacking the benzylic carbon of this compound in an SN2 reaction. libretexts.org The product of this step is an N-benzylsuccinimide derivative. Subsequent hydrolysis or hydrazinolysis of the imide can then liberate the primary amine, providing a route to vicinal diamines after deprotection of the Boc group. wikipedia.org

| Nucleophile Type | Example Nucleophile | Bond Formed | Product Class | Relevant Analogy | Source |

|---|---|---|---|---|---|

| Carbon-based | Cyanide (CN⁻) | C-C | β-Amino nitrile | Reaction of benzyl halides with KCN | youtube.com |

| Nitrogen-based | Succinimide anion | N-C | N-Benzylsuccinimide (precursor to vicinal diamine) | Gabriel Synthesis | libretexts.org |

Reactions with Other Heteroatom Nucleophiles (e.g., chloride to haloamines)

The benzylic carbon in this compound is highly electrophilic, readily undergoing SN2 reactions with a range of heteroatom nucleophiles. While the Boc-protected amino group can react intramolecularly (see section 3.2.1), external nucleophiles can also effectively displace the mesylate group.

Halide ions, such as chloride, can act as nucleophiles. Although the starting material already contains a chloro substituent on the aromatic ring, reaction with an external chloride source would result in the formation of 2-Chloro-5-(boc-amino)benzyl chloride. Such transformations are known for benzylic alcohols, which upon treatment with tosyl chloride can yield the corresponding benzyl chlorides, particularly when the benzene (B151609) ring is substituted with electron-withdrawing groups. nih.gov In this case, the chloride ion generated from the tosyl chloride reagent acts as the nucleophile, displacing the initially formed tosylate. nih.gov

Reactions leading to the formation of haloamines can be envisaged through the ring-opening of an intermediate aziridinium (B1262131) ion by a halide nucleophile. rsc.org Optically active secondary N,N-substituted β-haloamines have been synthesized from N,N-substituted alaninol through the formation and subsequent ring-opening of aziridinium ions by halides. rsc.org This process occurs with high regioselectivity, with the halide attacking the more hindered carbon. rsc.org

Other heteroatom nucleophiles that can react with benzylic mesylates include:

Oxygen Nucleophiles: Alcohols and carboxylates can displace the mesylate to form ethers and esters, respectively.

Sulfur Nucleophiles: Thiols and thioacetates are soft nucleophiles that readily react with benzylic electrophiles to form thioethers and thioesters. ntu.ac.uk

Nitrogen Nucleophiles: Besides the intramolecular reaction, external amines or azides can be used to introduce other nitrogen-containing functional groups.

The choice of nucleophile and reaction conditions can be tailored to achieve the desired substitution product, making this compound a versatile intermediate in organic synthesis.

Rearrangement Reactions and Mechanistic Insights

A key aspect of the reactivity of this compound is its potential for intramolecular rearrangement, proceeding through a cyclic aziridinium ion intermediate. This pathway is facilitated by the proximity of the Boc-amino group to the electrophilic benzylic carbon.

Under suitable conditions, typically involving a non-nucleophilic base to deprotonate the Boc-protected amine or through thermal activation, the nitrogen atom can act as an intramolecular nucleophile. It attacks the benzylic carbon, displacing the mesylate leaving group in an intramolecular SN2 reaction. This results in the formation of a strained, three-membered heterocyclic intermediate known as an aziridinium ion.

The ring-opening of the aziridinium ion intermediate is a crucial step that determines the structure of the final product. These reactions are characterized by high degrees of stereospecificity and regioselectivity.

Stereospecificity: The ring-opening of aziridinium ions by nucleophiles typically proceeds via an SN2 mechanism. acs.orgosaka-u.ac.jp This results in an inversion of configuration at the carbon atom that is attacked by the nucleophile. If the benzylic carbon of the starting material is chiral, the formation of the aziridinium ion and its subsequent ring-opening will have predictable stereochemical outcomes. Palladium-catalyzed ring-opening cross-coupling reactions of aziridines have been shown to be stereospecific, with the oxidative addition of the Pd(0) complex proceeding with inversion of configuration, akin to an SN2 reaction. acs.org

Regioselectivity: The regioselectivity of the ring-opening (i.e., which of the two carbons of the aziridine (B145994) ring is attacked) is influenced by electronic and steric factors, as well as the nature of the nucleophile. rsc.org In the case of the aziridinium ion derived from this compound, the two carbons of the aziridinium ring would be the benzylic carbon and the methylene (B1212753) carbon from the original benzyl group. Nucleophilic attack can occur at either carbon. The outcome is often a competition between a kinetically controlled pathway and a thermodynamically controlled pathway. mdpi.com Generally, "hard" nucleophiles tend to attack the more sterically accessible carbon, while "soft" nucleophiles may attack the carbon that can better stabilize a positive charge (the benzylic position).

The table below summarizes the expected outcomes for the ring-opening of the putative aziridinium ion intermediate.

| Nucleophile Type | Predominant Site of Attack | Mechanistic Pathway | Stereochemical Outcome |

| Hard Nucleophiles (e.g., H₂O, ROH) | Less substituted carbon | SN2 | Inversion of configuration |

| Soft Nucleophiles (e.g., RSH, I⁻) | More substituted (benzylic) carbon | SN2 | Inversion of configuration |

| Bulky Nucleophiles | Less substituted carbon | SN2 | Inversion of configuration |

Potential for Transition-Metal-Catalyzed Transformations

The structure of this compound, featuring a benzylic mesylate, makes it a suitable candidate for various transition-metal-catalyzed reactions, particularly those involving the formation of carbon-carbon and carbon-heteroatom bonds.

Benzylic electrophiles, including mesylates, can participate in palladium-catalyzed cross-coupling reactions. The general mechanism involves the oxidative addition of a Pd(0) complex to the carbon-oxygen bond of the mesylate, forming a benzyl-Pd(II) intermediate. This intermediate can then undergo transmetalation with an organometallic reagent (e.g., in Suzuki or Negishi couplings) or react with a nucleophile (e.g., in Buchwald-Hartwig amination), followed by reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.

Direct Suzuki-Miyaura coupling of benzylic alcohols has been achieved using a palladium catalyst, proceeding through the activation of the benzylic C-O bond. rsc.org Similarly, palladium catalysts have been employed for the debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides. organic-chemistry.org These precedents suggest that this compound could be a viable substrate for a range of palladium-catalyzed cross-coupling reactions to form diarylmethanes, benzyl amines, and other related structures.

Beyond palladium, other transition metals can mediate transformations involving benzylic substrates.

Nickel Catalysis: Nickel complexes are known to catalyze cross-coupling reactions of benzylic electrophiles, often offering complementary reactivity to palladium. Nickel(0)-catalyzed cross-coupling between functionalized benzylic zinc reagents and primary alkyl iodides has been reported. organic-chemistry.org

Copper Catalysis: Copper-catalyzed reactions are prevalent for forming carbon-heteroatom bonds. While often used for aryl halides, copper catalysis can also be applied to benzylic systems.

Iron Catalysis: Iron catalysts, being more economical and environmentally benign, have been developed for etherification reactions of benzyl alcohols. researchgate.net

Manganese/Copper Co-catalysis: A combination of manganese and copper(II) acetate (B1210297) has been used for the benzylation of C60 with benzyl chlorides, which are structurally related to benzylic mesylates in terms of reactivity. rsc.org

These examples highlight the potential of this compound to serve as a versatile precursor in a wide array of metal-mediated transformations for the synthesis of complex molecular architectures.

Strategic Applications in Complex Molecule Synthesis

Enantioselective Synthesis of Chiral Building Blocks

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has driven the development of innovative synthetic methodologies. 2-Chloro-5-(boc-amino)benzyl mesylate serves as a key precursor in several of these advanced synthetic routes.

Access to Enantiomerically Enriched β-Amino Nitriles

Stereocontrolled Preparation of Vicinal Diamine Derivatives

Vicinal diamines are crucial structural motifs found in numerous natural products and chiral ligands. The stereocontrolled synthesis of these compounds is a challenging yet important endeavor. Methodologies for the asymmetric synthesis of vicinal diamines often involve the reaction of N-protected imines with various nucleophiles under the influence of a chiral catalyst. In this context, derivatives of this compound could potentially be transformed into electrophilic species that react with appropriate nitrogen-containing nucleophiles in a stereocontrolled manner to furnish vicinal diamine precursors.

Synthesis of Optically Active β-Amino Alcohols with Controlled Stereochemistry

Optically active β-amino alcohols are another class of indispensable chiral building blocks in organic synthesis. General strategies for their preparation include the asymmetric reduction of α-amino ketones or the ring-opening of epoxides with amines. A synthetic route starting from this compound could be envisioned where the mesylate is displaced by a protected hydroxylamine (B1172632) equivalent or a related nucleophile under asymmetric catalysis, leading to the formation of the desired β-amino alcohol framework with controlled stereochemistry.

Construction of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. The unique substitution pattern of this compound makes it an attractive starting material for the construction of various heterocyclic scaffolds.

Routes to Oxazolidinone Derivatives

Oxazolidinones are an important class of heterocyclic compounds, with some derivatives exhibiting potent antibacterial activity. The synthesis of oxazolidinone derivatives often involves the cyclization of β-amino alcohols with a carbonyl source. A plausible synthetic pathway utilizing this compound would involve its conversion to a corresponding β-amino alcohol intermediate, as discussed previously. This intermediate could then undergo intramolecular cyclization or reaction with a phosgene (B1210022) equivalent to construct the oxazolidinone ring.

Integration into Pyrrole (B145914) and Isoindol-type Scaffolds

Pyrrole and isoindole moieties are core structures in a wide array of biologically active compounds. The synthesis of these heterocyclic systems can be achieved through various condensation and cyclization strategies. The Boc-protected amino group and the reactive benzylic position of this compound offer multiple points for elaboration into these ring systems. For instance, the amino group could act as a nucleophile in reactions to form a pyrrole ring, or the entire benzyl (B1604629) fragment could be incorporated into a more complex isoindole scaffold through multi-step synthetic sequences.

Role as a Precursor in Multi-Step Total Synthesis Efforts

The primary role of this compound in the realm of total synthesis is that of a sophisticated electrophilic benzylating agent. The mesylate group, being an excellent leaving group, renders the benzylic carbon highly susceptible to nucleophilic attack. This reactivity is the lynchpin of its application, allowing for the formation of key carbon-carbon or carbon-heteroatom bonds, which are often critical steps in the assembly of a complex target molecule.

The presence of the Boc (tert-butoxycarbonyl) protecting group on the aniline (B41778) nitrogen is of paramount importance. Amines are nucleophilic and basic, and without protection, this functionality would interfere with many synthetic transformations. The Boc group is stable under a wide range of reaction conditions, including those that are nucleophilic or basic, but can be readily removed under mild acidic conditions. This orthogonality allows chemists to perform reactions at other sites of an intermediate molecule without affecting the protected amine, only to deprotect it at a later, strategic point in the synthesis to participate in a subsequent reaction, such as an amide coupling or the formation of a nitrogen-containing heterocycle.

The chloro substituent on the aromatic ring serves a dual purpose. Electronically, it is an ortho-, para-directing deactivator in electrophilic aromatic substitution reactions. This property can be leveraged to control the regioselectivity of further substitutions on the aromatic ring, should the synthetic strategy require it. Sterically, its presence can influence the conformational preferences of intermediates, which can be a critical factor in stereoselective reactions.

In hypothetical multi-step syntheses, this compound could be envisioned as a key building block for a variety of complex nitrogen-containing compounds. For instance, in the synthesis of certain alkaloids or pharmaceutical agents with a substituted benzylamine (B48309) core, this reagent would be an ideal choice for introducing the 2-chloro-5-aminobenzyl moiety.

A representative reaction showcasing the utility of a benzyl mesylate as an electrophile is its reaction with a nucleophile, such as an enolate or an amine. The general scheme for such a reaction is presented below:

Table 1: Representative Nucleophilic Substitution using a Benzyl Mesylate Precursor

| Reactant 1 | Reactant 2 (Nucleophile) | Product | Reaction Type |

| This compound | Sodium salt of diethyl malonate | Diethyl 2-(2-chloro-5-(boc-amino)benzyl)malonate | C-C bond formation |

| This compound | Piperidine | 1-(2-Chloro-5-(boc-amino)benzyl)piperidine | C-N bond formation |

The research findings on related compounds underscore the feasibility of these transformations. For example, studies on the synthesis of nitrogen-containing heterocycles often employ Boc-protected amino-functionalized electrophiles to construct key intermediates. The subsequent deprotection of the Boc group and cyclization is a common and effective strategy.

The following table outlines a hypothetical multi-step sequence where this compound could serve as a crucial precursor. This sequence is illustrative of the strategic thinking involved in total synthesis, where protecting groups and reactive functionalities are manipulated in a controlled manner.

Table 2: Hypothetical Multi-Step Synthesis Involving this compound

| Step | Reaction | Reagents and Conditions | Intermediate/Product | Purpose |

| 1 | Alkylation | This compound, Nucleophile (e.g., a carbanion or amine), Base | Alkylated intermediate | Introduction of the benzyl moiety |

| 2 | Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) | Deprotected amine intermediate | Unmasking the amine for subsequent reaction |

| 3 | Cyclization | Intramolecular reaction, possibly with another functional group on the nucleophile's chain | Heterocyclic core structure | Formation of the target ring system |

| 4 | Further Functionalization | Various | Final complex molecule | Elaboration of the core structure |

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

DFT has become a standard method for investigating the mechanisms of organic reactions. It offers a good balance between computational cost and accuracy, making it suitable for studying complex molecular systems.

Analysis of Transition State Geometries and Energies

A critical aspect of mechanistic studies is the characterization of transition states, which are the energy maxima along a reaction coordinate. The geometry of a transition state provides a snapshot of the bond-making and bond-breaking processes, while its energy determines the activation barrier and, consequently, the reaction rate. For 2-Chloro-5-(boc-amino)benzyl mesylate, DFT calculations could be employed to model the transition states of its potential reactions, such as nucleophilic substitution at the benzylic position. However, specific data on the transition state geometries and energies for reactions involving this compound are not available in the reviewed literature.

Prediction of Reaction Outcomes and Selectivities

By comparing the activation energies of different possible reaction pathways, DFT can predict the most likely outcome of a reaction and explain observed selectivities (chemo-, regio-, and stereoselectivity). In the context of this compound, this could involve determining whether a reaction proceeds via an SN1 or SN2 mechanism, or predicting the regioselectivity of reactions involving the aromatic ring. At present, there are no published DFT studies that make such predictions for this specific molecule.

High-Level Ab Initio Computational Methodologies

For even greater accuracy in thermodynamic and kinetic parameters, more computationally intensive ab initio methods can be used.

DLPNO-CCSD(T) Studies for Accurate Thermodynamic and Kinetic Parameters

The Domain-based Local Pair Natural Orbital Coupled Cluster with single, double, and perturbative triple excitations (DLPNO-CCSD(T)) method is considered a "gold standard" in quantum chemistry for its high accuracy. It can provide very reliable energies for reactants, products, and transition states, leading to precise calculations of reaction enthalpies, activation energies, and kinetic parameters. A DLPNO-CCSD(T) study on this compound would offer benchmark data for its reactivity, but no such studies have been identified in the public domain.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of a molecule and understand how its flexibility might influence its reactivity. For a molecule with several rotatable bonds like this compound, MD simulations could reveal the preferred conformations in solution and how these conformations might affect the accessibility of the reactive sites. This information can be particularly relevant for understanding stereoselective reactions. However, no specific MD simulation studies for this compound have been found.

Elucidation of Stereochemical Control Mechanisms via Computational Approaches

Computational chemistry is a powerful tool for understanding the origins of stereoselectivity in chemical reactions. By modeling the transition states leading to different stereoisomers, it is possible to determine the energetic preferences that govern the stereochemical outcome. For reactions involving this compound that could potentially generate chiral centers, computational studies would be invaluable for elucidating the mechanisms of stereochemical control. As with the other computational aspects, there is a lack of specific research in this area for the title compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their chemical environment, and their proximity to other protons. The expected spectrum would show distinct signals for the aromatic protons, the benzylic protons, the Boc group protons, and the mesylate methyl protons. Chemical shifts (δ) would indicate the electronic environment of each proton, while spin-spin coupling patterns would reveal connectivity between adjacent protons.

Table 1: Predicted ¹H NMR Data for 2-Chloro-5-(boc-amino)benzyl mesylate

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic CH | 7.0 - 7.5 | m | - |

| NH (Boc) | 6.5 - 7.0 | s (broad) | - |

| CH₂ (benzyl) | 5.0 - 5.5 | s | - |

| CH₃ (mesylate) | 2.8 - 3.2 | s | - |

| C(CH₃)₃ (Boc) | 1.4 - 1.6 | s | - |

Note: This is a generalized prediction. Actual values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule, providing a map of the carbon framework. The spectrum would display signals for the aromatic carbons, the benzylic carbon, the carbonyl and quaternary carbons of the Boc group, and the methyl carbon of the mesylate group.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Boc) | 150 - 155 |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-N | 135 - 140 |

| Aromatic CH | 115 - 130 |

| C(CH₃)₃ (Boc) | 80 - 85 |

| CH₂ (benzyl) | 70 - 75 |

| CH₃ (mesylate) | 35 - 40 |

| C(CH₃)₃ (Boc) | 28 - 30 |

Note: This is a generalized prediction. Actual values may vary.

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignments

Advanced 2D NMR techniques would be essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling correlations, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is critical for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which can be useful in determining the preferred conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS would be employed to determine the exact molecular weight of the compound with high precision, allowing for the confirmation of its elemental composition. Analysis of the fragmentation pattern in the mass spectrum would provide further structural information by showing how the molecule breaks apart under ionization. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a characteristic feature in the mass spectrum.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. It would also unambiguously establish the absolute configuration if the molecule were chiral.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

IR spectroscopy would be used to identify the characteristic functional groups present in the molecule by detecting their vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration |

|---|---|---|

| N-H (carbamate) | 3300 - 3500 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=O (carbamate) | 1680 - 1720 | Stretching |

| C=C (aromatic) | 1450 - 1600 | Stretching |

| S=O (mesylate) | 1340 - 1380 and 1150 - 1190 | Asymmetric and Symmetric Stretching |

| C-O (ester-like) | 1000 - 1300 | Stretching |

| C-Cl (aromatic) | 1000 - 1100 | Stretching |

Note: This is a generalized prediction. Actual values may vary.

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-5-(Boc-amino)benzyl mesylate, and what key intermediates are involved?

The synthesis typically involves mesylation of a hydroxyl precursor using mesyl chloride (MsCl) in the presence of a base like triethylamine (TEA) in methylene chloride. For example, hydroxyl precursors (e.g., 12e in ) are activated to form the mesylate intermediate. Subsequent nucleophilic displacement with Boc-protected amines (e.g., lithium benzyl oxide) is employed, though competing decomposition pathways may require optimization of reaction conditions . The Boc group is introduced early to protect reactive amines, as seen in macrocycle synthesis where Boc-protected intermediates are critical for regioselectivity .

Q. What catalytic systems are effective for functionalizing benzyl mesylate derivatives in cross-coupling reactions?

Cobalt phthalocyanine [Co(Pc)] acts as a co-catalyst in nickel-mediated cross-electrophile coupling, enabling reactions between benzyl mesylates and aryl halides. This system prevents undesired bibenzyl formation by selectively generating benzyl radicals via Co(Pc), which reacts faster with mesylates than aryl halides .

Q. What analytical techniques are critical for characterizing this compound and ensuring purity?

Standard methods include ¹H/¹³C NMR for structural verification, mass spectrometry (MS) for molecular weight confirmation, and HPLC for purity assessment. While direct evidence is limited, analogous mesylate intermediates (e.g., in ) require rigorous characterization to validate synthetic success.

Q. What are the recommended storage conditions to maintain the stability of this compound?

Sensitive mesylates are typically stored at 0–6°C under inert conditions to prevent hydrolysis or decomposition, as seen with structurally related aldehydes and boronic acids .

Q. What safety precautions are necessary when handling mesylate intermediates during synthesis?

Use fume hoods , gloves , and protective eyewear to avoid exposure. Refer to safety data sheets (SDS) for similar compounds (e.g., 2-Chloro-5-(chloromethyl)pyridine in ), which highlight risks of skin/eye irritation and recommend emergency measures like rinsing and medical consultation.

Advanced Questions

Q. How do competing reaction pathways or decomposition challenges affect the synthesis of this compound, and what strategies mitigate these issues?

Decomposition can occur during protecting group installation (e.g., failed benzylation attempts in due to unstable intermediates). Mitigation strategies include:

- Optimizing reaction conditions : Lower temperatures or alternative solvents (e.g., THF instead of DME).

- One-pot syntheses : Reducing exposure of reactive intermediates, as demonstrated in Boc-protected amine displacements .

- Immediate use of mesylate intermediates : Avoiding storage of unstable crude products .

Q. What mechanistic insights explain the selectivity of cobalt co-catalysts in nickel-mediated cross-electrophile coupling with benzyl mesylates?

Co(Pc) selectively generates benzyl radicals from mesylates, while [Ni⁰] preferentially reacts with aryl halides. This dual selectivity prevents homocoupling (e.g., bibenzyl formation) and enables cross-coupling to diarylmethanes. The radical intermediates react with (L)Niᴵᴵ(Ar)X to form products .

Q. How can this compound serve as a precursor in radiofluorination for PET tracer synthesis?

Mesylates are excellent leaving groups for nucleophilic substitution with ¹⁸F⁻. For example, describes a mesylate precursor enabling one-step ¹⁸F-fluorination to produce PET tracers like [¹⁸F]MC225. The Boc group stabilizes the amine during precursor synthesis and radiolabeling.

Q. What role does the Boc-protected amino group play in directing regioselectivity during nucleophilic substitutions of benzyl mesylates?

The Boc group sterically shields the amine, preventing undesired side reactions (e.g., over-alkylation). In , Boc protection ensures selective displacement of the mesylate group by 3-aminopropanol, enabling controlled macrocycle formation.

Q. How do solvent and base selection influence the efficiency of mesylation reactions for hydroxyl-bearing precursors in Boc-protected systems?

Polar aprotic solvents (e.g., methylene chloride) and weak bases (e.g., TEA) are optimal for mesylation, as seen in . Strong bases (e.g., NaH) or polar protic solvents may deprotect Boc groups or hydrolyze mesylates. Solvent choice also affects reaction rates and intermediate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.